(3AR,7aR)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole
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Overview
Description
(3AR,7aR)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structural features, including a methoxy group at the 6th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aR)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole typically involves several steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Methoxylation: Introduction of the methoxy group at the 6th position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Methylation: The methyl group at the 2nd position can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Reduction: The final step involves the reduction of the indole ring to form the dihydroindole structure. This can be achieved using hydrogenation reactions with catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3AR,7aR)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to fully saturated indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fully saturated indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
(3AR,7aR)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3AR,7aR)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(3AR,7aR)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole: shares similarities with other indole derivatives such as:
Uniqueness
Structural Features: The presence of both methoxy and methyl groups at specific positions makes this compound unique.
Biological Activity: Its specific interactions with molecular targets may result in distinct biological activities compared to other indole derivatives.
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(3aR,7aR)-6-methoxy-2-methyl-3a,7a-dihydro-3H-indole |
InChI |
InChI=1S/C10H13NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-4,6,8,10H,5H2,1-2H3/t8-,10-/m0/s1 |
InChI Key |
AJXDMYWRLCAOQN-WPRPVWTQSA-N |
Isomeric SMILES |
CC1=N[C@H]2C=C(C=C[C@H]2C1)OC |
Canonical SMILES |
CC1=NC2C=C(C=CC2C1)OC |
Origin of Product |
United States |
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